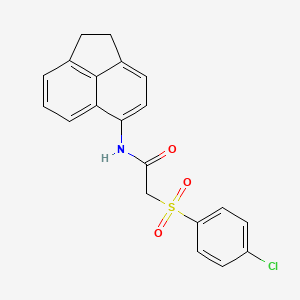

2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-N-(1,2-dihydroacenaphthylen-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO3S/c21-15-7-9-16(10-8-15)26(24,25)12-19(23)22-18-11-6-14-5-4-13-2-1-3-17(18)20(13)14/h1-3,6-11H,4-5,12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGXBUCKBZQUDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonylation of 4-chlorobenzenesulfonyl chloride with an appropriate amine derivative of acenaphthylene. The reaction is usually carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.

Substitution: The chlorobenzene ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols. Substitution reactions result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide":

General Information

2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide has the molecular formula C20H16ClNO3S and a molecular weight of 385.8639 .

Similar Compounds and Their Applications

- 3-(4-Chlorobenzenesulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidine:

- This compound contains a thiazolidine ring, a sulfonyl group, and a dihydroacenaphthylene moiety.

- Thiazolidines are of interest in pharmaceutical research because they are known for their biological activities, including antibacterial and anti-inflammatory properties.

- It can be modified to enhance its biological activity or tailor its properties for specific applications through various chemical reactions due to its functional groups.

- N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide:

- It is a chemical compound with chlorophenyl and sulfonyl groups attached to an acetamide backbone.

- It has potential biological activities, particularly in antimicrobial and anti-inflammatory research.

- The mechanism of action involves interaction with specific molecular targets, potentially inhibiting certain enzymes or receptors.

Mechanism of Action

The mechanism by which 2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the acenaphthylene moiety may interact with hydrophobic regions of proteins, affecting their function and stability.

Comparison with Similar Compounds

Dihydroacenaphthylene-Containing Thiazol-2-amines ()

Compounds such as N-(4-Ethoxyphenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3c) and N-(4-Chlorophenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3f) share the dihydroacenaphthylene moiety but differ in their functional groups. Key comparisons include:

- However, the target replaces the thiazole ring with an acetamide-sulfonyl chain.

- Substituents : compounds feature aryl amines (e.g., ethoxyphenyl, chlorophenyl) attached to the thiazole ring, whereas the target compound’s substituents are a 4-chlorobenzenesulfonyl group and an acetamide.

- Physical Properties : Melting points for compounds range from 185°C to 325°C, with higher values observed for polar substituents (e.g., carboxylic acid in 3g : 323–326°C). The target’s sulfonyl group may similarly increase melting point due to hydrogen bonding .

Table 1: Selected Dihydroacenaphthylene Derivatives from

| Compound | Substituent | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 3c (Ethoxyphenyl) | 4-Ethoxyphenyl | 194–197 | 64.4 |

| 3f (Chlorophenyl) | 4-Chlorophenyl | 211–215 | 57.9 |

| 3g (Benzoic acid) | 4-Carboxyphenyl | 323–326 | 73.6 |

1,3,4-Thiadiazole Sulfonamides ()

Compounds like N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) share the 4-chlorobenzene motif but differ in core structure. Comparisons include:

- Functional Groups: compounds feature thiadiazole rings with thioether or phenoxyacetamide groups, whereas the target employs a sulfonyl-acetamide linkage.

- Synthetic Yields : Yields for thiadiazole derivatives (74–88%) are generally higher than those for dihydroacenaphthylene-thiazoles (52–74%), suggesting differences in reaction efficiency .

- Solubility : The sulfonyl group in the target may enhance aqueous solubility compared to thioether-linked thiadiazoles, which are more lipophilic .

Table 2: Selected Thiadiazole Derivatives from

| Compound | Substituent | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 5e | 4-Chlorobenzylthio | 132–134 | 74 |

| 5j | 4-Chlorobenzylthio + phenoxy | 138–140 | 82 |

| 5k | 2-Methoxyphenoxy | 135–136 | 72 |

Benzothiazole Acetamides ()

Patent compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide highlight acetamide linkages on benzothiazole cores. Key distinctions:

- Aromatic Systems : Benzothiazoles () vs. dihydroacenaphthylene (target). The latter’s fused bicyclic system may offer superior planar rigidity for target binding.

Biological Activity

The compound 2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure, characterized by a sulfonamide group and a dihydroacenaphthylene moiety, suggests various biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide is CHClNOS. The presence of a chlorobenzenesulfonyl group enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 323.82 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not well-documented |

| Chemical Stability | Stable under standard conditions |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group can form hydrogen bonds with amino acids in enzyme active sites or receptor binding sites, potentially modulating their activity.

Potential Mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in inflammatory pathways or cell signaling.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular responses.

2. Anti-inflammatory Effects

Compounds related to this structure have shown promise in reducing inflammation in vitro and in vivo. In particular, the inhibition of pro-inflammatory cytokines could be a mechanism through which this compound exerts its effects.

3. Anticancer Potential

There is growing interest in the anticancer properties of sulfonamide derivatives. Initial studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.

Case Study 1: Osteoclastogenesis Inhibition

A related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz), demonstrated significant inhibitory effects on osteoclastogenesis and bone resorption in vitro and in vivo. This study highlighted the potential for similar compounds to influence bone metabolism positively .

Case Study 2: Antibacterial Activity

In a study assessing various sulfonamide derivatives, compounds structurally similar to 2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.